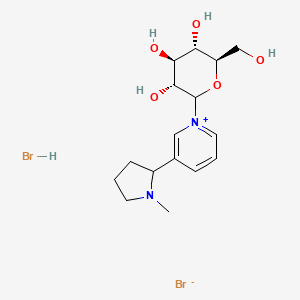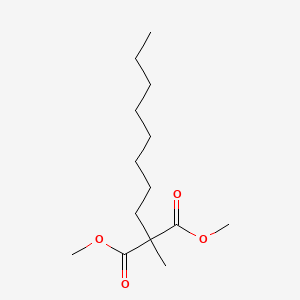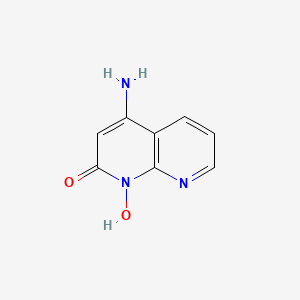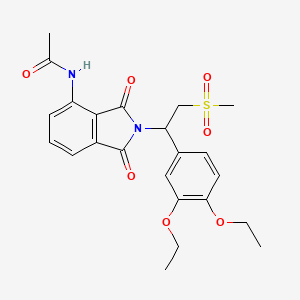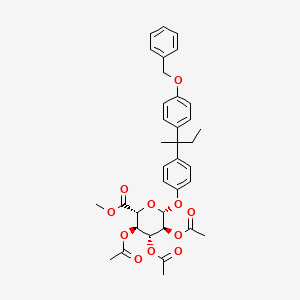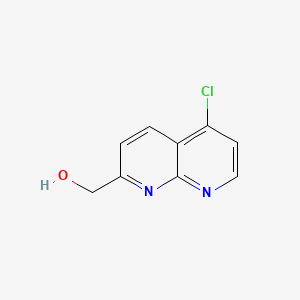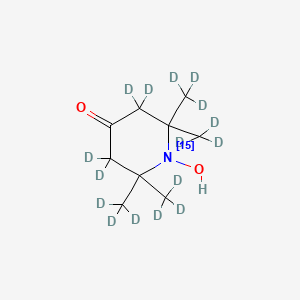
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine, which is known for its stability and reactivity. This compound is often used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl typically involves the oxidation of 2,2,6,6-tetramethyl-4-piperidone. The process can be carried out using various oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as sublimation to obtain the final product .
化学反应分析
Types of Reactions
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The nitroxyl radical can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium hypochlorite.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be used for further chemical modifications .
科学研究应用
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of reactive oxygen species (ROS) and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl involves its ability to act as a stable free radical. It interacts with reactive oxygen species (ROS) and other radicals, making it useful in studying oxidative stress and related processes. The compound can also participate in redox reactions, influencing various molecular pathways .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable nitroxyl radical with similar properties.
4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPONE): Another derivative with comparable stability and reactivity.
Uniqueness
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is unique due to its isotopic labeling with deuterium (d16) and nitrogen-15 (15N). This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques, providing more detailed insights into molecular structures and dynamics .
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
188.33 g/mol |
IUPAC 名称 |
3,3,5,5-tetradeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1 |
InChI 键 |
KMEUSKGEUADGET-ZDYDSYIGSA-N |
手性 SMILES |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
CC1(CC(=O)CC(N1O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


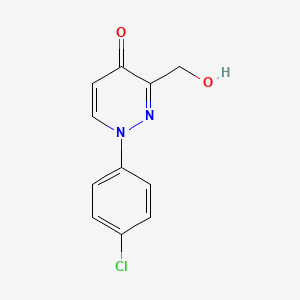
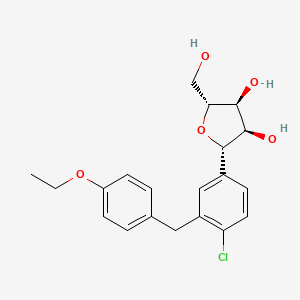
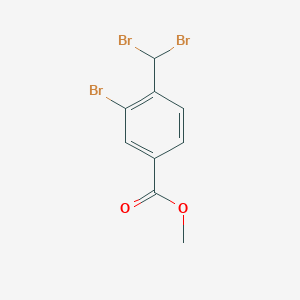
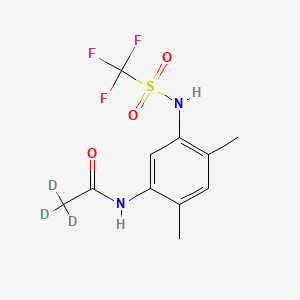
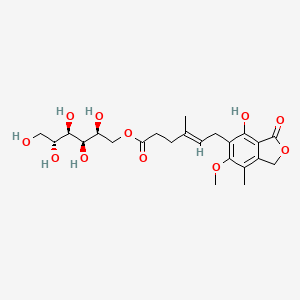
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
